molecular formula C22H21O2P B14509142 2-(Diphenylphosphoryl)-1-phenylbutan-1-one CAS No. 63103-51-5

2-(Diphenylphosphoryl)-1-phenylbutan-1-one

Cat. No.: B14509142
CAS No.: 63103-51-5
M. Wt: 348.4 g/mol
InChI Key: HOYWRWFJDSYATQ-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with a suitable butanone derivative under controlled conditions. One common method includes the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile involved.

Scientific Research Applications

2-(Diphenylphosphoryl)-1-phenylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diphenylphosphoryl)-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphoryl)-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Properties

CAS No.

63103-51-5

Molecular Formula

C22H21O2P

Molecular Weight

348.4 g/mol

IUPAC Name

2-diphenylphosphoryl-1-phenylbutan-1-one

InChI

InChI=1S/C22H21O2P/c1-2-21(22(23)18-12-6-3-7-13-18)25(24,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,2H2,1H3

InChI Key

HOYWRWFJDSYATQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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